Methyl 5-methylfurfuryl disulfide
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Overview
Description
Methyl 5-methylfurfuryl disulfide: is an organic compound with the molecular formula C7H10OS2 . It is a disulfide derivative of furfuryl compounds, characterized by the presence of a sulfur-sulfur bond.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-methylfurfuryl disulfide can be synthesized through several methods. One common approach involves the reaction of organic halides with sodium thiosulfate pentahydrate in dimethyl sulfoxide (DMSO) at temperatures ranging from 60 to 70 degrees Celsius . Another method includes the use of thiourea and elemental sulfur in the presence of sodium carbonate in wet polyethylene glycol (PEG 200) at 40 degrees Celsius .
Industrial Production Methods: Industrial production of this compound typically involves the oxidation of thiols. Thiols are first synthesized from their corresponding alkyl halides, and then oxidized to form disulfides. This method is preferred due to its scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-methylfurfuryl disulfide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as thiolate anions.
Major Products Formed:
Oxidation: Oxidation of this compound typically results in the formation of sulfoxides or sulfones.
Reduction: Reduction leads to the formation of thiols.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-methylfurfuryl disulfide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of disulfide bonds.
Biology: The compound is studied for its potential role in protein folding and stabilization due to its disulfide bond.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 5-methylfurfuryl disulfide involves the formation and cleavage of disulfide bonds. These bonds play a crucial role in the folding and stabilization of proteins. The compound can interact with sulfhydryl groups on proteins, leading to the formation of disulfide bridges. This interaction is essential for the structural integrity and function of many proteins .
Comparison with Similar Compounds
- Methyl furfuryl disulfide
- Furfuryl methyl disulfide
- Aromatic disulfides
Comparison: Methyl 5-methylfurfuryl disulfide is unique due to its specific structure, which includes a methyl group attached to the furfuryl ring. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical properties and reactivity .
Properties
CAS No. |
78818-78-7 |
---|---|
Molecular Formula |
C7H10OS2 |
Molecular Weight |
174.3 g/mol |
IUPAC Name |
2-methyl-5-[(methyldisulfanyl)methyl]furan |
InChI |
InChI=1S/C7H10OS2/c1-6-3-4-7(8-6)5-10-9-2/h3-4H,5H2,1-2H3 |
InChI Key |
NVRIWCPYIZINPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CSSC |
Origin of Product |
United States |
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